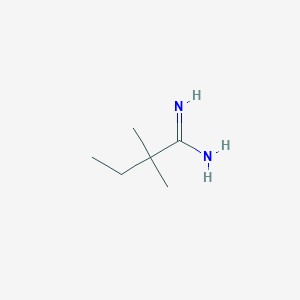

2,2-Dimethylbutanimidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2 |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

2,2-dimethylbutanimidamide |

InChI |

InChI=1S/C6H14N2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H3,7,8) |

InChI Key |

OEQCZEJZQPZSTR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethylbutanimidamide and Its Precursors

Historical and Contemporary Approaches to Amidine Synthesis

The synthesis of amidines is a well-established field in organic chemistry, with several key methods developed over the past century. These reactions provide the foundational chemistry required to approach the synthesis of specific targets like 2,2-dimethylbutanimidamide.

The Pinner reaction, first reported by Adolf Pinner in 1877, is a cornerstone of amidine synthesis. wikipedia.org The reaction proceeds in two main steps: first, the acid-catalyzed reaction of a nitrile with an anhydrous alcohol (e.g., ethanol) to form a stable imino ester salt, commonly known as a Pinner salt. wikipedia.org This intermediate is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.orgnrochemistry.com

The classical Pinner reaction requires stringent anhydrous conditions, typically involving bubbling dry hydrogen chloride gas through the alcohol and nitrile mixture at low temperatures to form the thermodynamically unstable Pinner salt. wikipedia.orgnrochemistry.com While effective for a wide range of aliphatic and aromatic nitriles, the Pinner reaction is known to be challenging for sterically hindered nitriles. nrochemistry.comnumberanalytics.comspcmc.ac.in The bulky nature of substrates like 2,2-dimethylbutanenitrile (B3380835), which features a quaternary carbon adjacent to the cyano group, can impede the nucleophilic attack of the alcohol, potentially leading to lower yields or requiring forcing conditions. numberanalytics.com

Modern adaptations aim to overcome these limitations. This includes careful control of reaction temperature to minimize side reactions and the use of alternative acid catalysts. numberanalytics.com For industrial applications, continuous flow adaptations using microreactor systems have been employed to enhance heat transfer and control over exothermic steps, improving safety and yield.

While the term "dehydration" is most commonly associated with the conversion of primary amides to nitriles, related protocols exist for converting amides into amidines. These methods typically involve the activation of the amide carbonyl group to make it a better electrophile for subsequent attack by an amine.

A classic approach involves converting a secondary amide into an imidoyl chloride by reacting it with a halogenating agent like phosphorus pentachloride (PCl₅). This reactive intermediate is then treated with a primary or secondary amine to furnish the target amidine. This method is generally effective for producing di- and tri-substituted amidines.

More contemporary methods offer milder conditions. For instance, amides can be activated with trifluoromethanesulfonic (triflic) anhydride (B1165640) in the presence of pyridine, followed by the addition of an amine to yield the amidine. A nickel-catalyzed decarbonylative amination has also been developed, providing a novel route for amidine synthesis directly from amides through a CO extrusion and fragment coupling mechanism.

Transamidation reactions, which involve the exchange of an amine group in an amide, can be directed towards the synthesis of amidines under specific conditions. Titanium(IV) complexes, for example, have been shown to mediate reactions between primary amines and secondary carboxamides. Depending on the catalyst and conditions, these reactions can lead to either transamidation (forming a new amide) or the formation of an amidine.

Direct amidination reactions are also a powerful tool. These methods introduce the amidine moiety using various reagents. One prominent example is the reaction of amines with N,N-dimethylacetamide dimethyl acetal, which can yield acetamidines. The outcome can be controlled by reaction parameters such as temperature and solvent. Catalytic approaches, such as the ytterbium-catalyzed addition of amines to nitriles, provide a direct, solvent-free method to produce N-arylamidinates in high yields. spcmc.ac.in

Synthesis of this compound from Nitrile Precursors

The most direct route to this compound involves the chemical modification of its corresponding nitrile, 2,2-dimethylbutanenitrile. Therefore, efficient access to this precursor is paramount.

2,2-Dimethylbutanenitrile is a branched aliphatic nitrile whose synthesis requires overcoming the steric hindrance imposed by the gem-dimethyl group. Several viable synthetic routes to this precursor have been established.

One common laboratory-scale method begins with the corresponding alcohol, 2,2-dimethylbutan-1-ol. This starting material is first converted to its corresponding alkyl chloride, 2,2-dimethylbutan-1-chloride, using a reagent like phosphorus pentachloride (PCl₅). The subsequent nucleophilic substitution of the chloride with sodium cyanide (NaCN), typically in a polar aprotic solvent, yields the desired 2,2-dimethylbutanenitrile.

An alternative pathway starts from 2,2-dimethylbutanoic acid. The acid can be converted to the primary amide, 2,2-dimethylbutanamide (B3045117), which is then subjected to dehydration. In industrial settings, this dehydration is often achieved using a catalyst like alumina (B75360) (Al₂O₃) at high temperatures. For laboratory preparations, dehydrating agents such as thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to the nitrile, potentially via an acid chloride intermediate. The parent 2,2-dimethylbutanoic acid itself can be synthesized via a Koch-type carbonylation reaction of isoamyl alcohol under acidic conditions. google.com

Table 1: Comparison of Synthetic Routes to 2,2-Dimethylbutanenitrile Precursor

| Starting Material | Key Reagents | Intermediate(s) | Typical Scale |

| 2,2-Dimethylbutan-1-ol | 1. PCl₅2. NaCN | 2,2-Dimethylbutan-1-chloride | Laboratory |

| 2,2-Dimethylbutanoic Acid | 1. Amide formation2. Dehydrating agent (e.g., Al₂O₃) | 2,2-Dimethylbutanamide | Industrial |

| Isoamyl Alcohol | CO, H⁺ (e.g., H₂SO₄, solid acid) | 2,2-Dimethylbutanoic Acid | Industrial |

No specific, published procedure for the synthesis of this compound from its nitrile precursor was identified in the surveyed literature. However, based on established chemical principles, a synthetic strategy can be proposed and optimized.

The primary challenge in converting 2,2-dimethylbutanenitrile to this compound is the significant steric hindrance around the nitrile group. This steric bulk can slow down or prevent reactions that proceed via nucleophilic attack at the carbon atom of the nitrile.

A traditional Pinner reaction would likely require optimized or forcing conditions. To facilitate the reaction, one might employ higher temperatures, extended reaction times, or high concentrations of the acid catalyst (anhydrous HCl). However, these conditions could also promote side reactions. Therefore, careful monitoring and optimization would be critical. An experimental approach would involve treating 2,2-dimethylbutanenitrile with ethanolic HCl, followed by the addition of ammonia at a controlled temperature to form the target amidine hydrochloride salt. nrochemistry.com

Given the challenges with sterically hindered substrates, modern catalytic methods may offer a more efficient alternative. Catalytic systems designed for the amination of hindered substrates could be applicable. For example, copper-catalyzed C-N coupling reactions using specialized ligands have shown success in coupling sterically demanding partners. nih.gov Similarly, palladium-catalyzed systems with specifically designed phosphine (B1218219) ligands are effective for the amination of hindered aryl chlorides and could potentially be adapted for nitrile amination. thieme-connect.com Another avenue involves direct reductive amination protocols, which have been developed for the synthesis of sterically hindered amines and might be adaptable for amidine synthesis. mdpi.comnih.gov

The optimization of such a catalytic process would involve screening various metal catalysts (e.g., based on Pd, Cu, Yb), ligands, solvents, and reaction temperatures to find a system that effectively overcomes the steric barrier of the 2,2-dimethylbutyl group and facilitates the addition of an amine across the nitrile C≡N triple bond.

Exploration of Catalyst Systems for Enhanced Efficiency and Selectivity

To improve the efficiency and selectivity of amidine synthesis, various catalytic systems have been investigated. Transition metal catalysts, in particular, have shown significant promise. Copper-catalyzed protocols have been developed for the synthesis of N-substituted amidines from nitriles and amines. mdpi.comsciforum.net These reactions often proceed under oxidative conditions and can provide high yields. mdpi.comsciforum.net For example, a system using CuCl, Cs2CO3, and 2,2'-bipyridine (B1663995) in 2,2,2-trifluoroethanol (B45653) (TFE) under an oxygen atmosphere has been reported to be effective. mdpi.com

Other metal-based catalysts have also been explored. Ytterbium amides have been shown to catalyze the addition of amines to nitriles under solvent-free conditions. organic-chemistry.org Nickel(0) catalysts can be used to synthesize amidines from N-heterocyclic nitriles under mild conditions through a methyl imidate intermediate. acs.org The choice of catalyst and reaction conditions is often dictated by the electronic properties of the nitrile substrate. wikipedia.orgmdpi.com

Alternative Synthetic Routes to this compound

Beyond the traditional Pinner reaction and routes from amides, other synthetic strategies offer access to this compound and its analogs.

Strategies from Carboxylic Acid Derivatives and Equivalents

While direct conversion from a carboxylic acid is less common, derivatives such as acyl chlorides or esters can be transformed into the corresponding nitrile, a key precursor for amidine synthesis. For example, the synthesis of betulinic acid derivatives has involved the use of oxalyl chloride to form an acyl chloride, which is then reacted with an amine. nih.gov A similar strategy could be employed to generate 2,2-dimethylbutanoyl chloride from 2,2-dimethylbutanoic acid, followed by conversion to the nitrile and subsequent amidine formation.

Routes Involving Orthoesters, Iminium Salts, or Related Intermediates

The Pinner reaction itself proceeds through an imino ester (imidate) intermediate. wikipedia.orgorganic-chemistry.orgsynarchive.com These imidates can be isolated and subsequently reacted with amines to form amidines. acs.org This two-step approach can sometimes offer better control over the reaction. Another related intermediate is the iminium salt, which can be generated in situ and react with nucleophiles to form a variety of products, including amidines.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amidines to reduce environmental impact and improve sustainability.

Utilization of Solvent-Free or Aqueous Media Reactions

Efforts have been made to move away from traditional organic solvents. Solvent-free reaction conditions have been successfully employed in the synthesis of amidines, often in conjunction with microwave irradiation to accelerate the reaction rate. scielo.br For instance, the ytterbium-amide-catalyzed synthesis of N-arylamidinates from nitriles and amines can be performed without a solvent. organic-chemistry.org Additionally, reactions in aqueous media are highly desirable. A magnetically separable nanocatalyst has been developed for the synthesis of N-sulfonyl amidines in water at room temperature. rsc.org

Development of Atom-Economical and Sustainable Synthetic Protocols

Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. The direct addition of an amine to a nitrile is considered a highly atom-economical method for synthesizing amidines. mdpi.comsciforum.net Multicomponent reactions (MCRs) are another strategy to improve atom economy and procedural efficiency. An iodine-catalyzed three-component reaction of isocyanides, aldehydes, and amines has been developed for the synthesis of α-amino amidines, offering high atom economy and mild reaction conditions. beilstein-journals.org The use of sustainable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), has also been explored to replace more hazardous traditional solvents. rsc.orgnih.gov

Chemical Reactivity and Transformation Mechanisms of 2,2 Dimethylbutanimidamide

Protonation and Basicity Studies

Amidines, in general, are strong organic bases. The basicity of 2,2-dimethylbutanimidamide arises from the presence of lone pairs of electrons on its two nitrogen atoms, which can readily accept a proton. The protonated form is stabilized by resonance, which delocalizes the positive charge over both nitrogen atoms and the central carbon atom.

The position of the protonation equilibrium of this compound is significantly influenced by the solvent environment. Polar protic solvents, such as water and alcohols, can stabilize the protonated form through hydrogen bonding, thereby increasing the basicity of the amidine. In contrast, aprotic solvents have a lesser effect on stabilizing the protonated species.

The electronic nature of the substituents on the amidine functional group also plays a crucial role. The 2,2-dimethylbutyl group, being an alkyl group, is electron-donating. This positive inductive effect increases the electron density on the nitrogen atoms, making them more nucleophilic and thus more basic compared to unsubstituted amidines.

Table 1: Predicted pKa Values of the Conjugate Acid of this compound in Various Solvents

| Solvent | Predicted pKa |

| Water | ~12.5 |

| Methanol (B129727) | ~11.8 |

| Acetonitrile | ~20.1 |

| Dimethyl Sulfoxide (DMSO) | ~14.0 |

Note: These are estimated values based on the general behavior of amidines and have not been experimentally determined for this compound.

The basicity of an amidine is quantified by the pKa of its conjugate acid. Experimentally, this can be determined using techniques such as potentiometric titration or UV-Vis spectrophotometry. These methods involve monitoring the change in a physical property of the solution as a function of pH to determine the point of half-neutralization, which corresponds to the pKa.

Computational chemistry provides a powerful tool for studying the structure and stability of protonated species. semanticscholar.org Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the geometry of the protonated this compound and to calculate its proton affinity. Such studies can also predict the distribution of the positive charge within the protonated species, confirming the delocalization over the N-C-N system.

Nucleophilic Reactivity of the Amidine Nitrogen Atoms

The nitrogen atoms of this compound possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity allows them to react with a wide range of electrophiles.

Alkylation: this compound can be alkylated on one or both nitrogen atoms by reaction with alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism.

Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of N-acylated amidines. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Arylation: N-Arylation can be achieved using activated aryl halides or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov

The reactions with electrophiles lead to the formation of a diverse array of N-substituted this compound derivatives. The regioselectivity of these reactions (i.e., which nitrogen atom reacts) can often be controlled by the reaction conditions and the nature of the electrophile.

If the electrophile is chiral, the reaction can lead to the formation of diastereomers. The stereochemical outcome of such reactions would depend on the steric hindrance around the nitrogen atoms and the specific mechanism of the reaction.

Table 2: Examples of Reactions of this compound with Electrophiles

| Electrophile | Reagent Example | Product Type |

| Alkylating Agent | Methyl Iodide (CH₃I) | N-Methyl-2,2-dimethylbutanimidamide |

| Acylating Agent | Acetyl Chloride (CH₃COCl) | N-Acetyl-2,2-dimethylbutanimidamide |

| Arylating Agent | Phenylboronic Acid (C₆H₅B(OH)₂) | N-Phenyl-2,2-dimethylbutanimidamide |

Electrophilic Character at the Imine Carbon

While the nitrogen atoms are the primary sites of nucleophilicity, the imine carbon atom of the this compound functional group exhibits electrophilic character. This is due to the polarization of the carbon-nitrogen double bond, where the more electronegative nitrogen atom withdraws electron density from the carbon.

This electrophilicity is enhanced upon protonation of one of the nitrogen atoms, which further increases the electron deficiency at the imine carbon. Consequently, the protonated form of this compound is more susceptible to attack by nucleophiles at the carbon center.

Common reactions involving the electrophilic imine carbon include:

Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can be hydrolyzed to the corresponding amide (2,2-dimethylbutanamide) and ammonia (B1221849).

Addition of Nucleophiles: Other nucleophiles, such as alcohols, thiols, and amines, can add to the imine carbon, leading to the formation of various addition products or to the cleavage of the C=N bond.

Reactions with Nucleophiles (e.g., Hydration, Hydrolysis, Addition Reactions)

The carbon atom of the C=N bond in this compound is electrophilic and is the primary site for nucleophilic attack. This reactivity is analogous to that of other imines and amidines.

Hydrolysis: Like other compounds containing a C=N bond, imidamides are susceptible to hydrolysis, particularly under acidic or basic conditions. The reaction proceeds via nucleophilic attack of water on the imidamide carbon, followed by a series of proton transfers and elimination of ammonia to yield the corresponding amide, 2,2-Dimethylbutanamide (B3045117).

Acid-Catalyzed Hydrolysis: In the presence of an acid, the imino nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. This facilitates the attack by a weak nucleophile like water. The reaction ultimately yields 2,2-Dimethylbutanamide and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Under basic conditions, the reaction is typically initiated by the attack of a hydroxide (B78521) ion. While slower than acid-catalyzed hydrolysis, it proceeds to form the carboxylate salt of 2,2-dimethylbutanoic acid and ammonia.

Addition of Other Nucleophiles: Stronger nucleophiles can add across the C=N bond. For instance, organometallic reagents or cyanide ions could potentially add to the carbon atom, leading to the formation of a new carbon-carbon bond after an appropriate workup. The general mechanism involves the nucleophilic addition to the carbon, forming a tetrahedral intermediate, which is then protonated.

Hypothetical Reactivity of this compound with Various Nucleophiles

| Nucleophile | Reagent Example | Expected Product (after workup) | Reaction Conditions |

| Water (Hydrolysis) | H₂O / H⁺ or OH⁻ | 2,2-Dimethylbutanamide | Heating |

| Alcohol | CH₃OH / H⁺ | 2,2-Dimethylbutanimidoate | Acid catalysis |

| Amine | CH₃NH₂ | N-methyl-2,2-dimethylbutanimidamide | Varies |

| Hydride | NaBH₄ | 2,2-Dimethylbutan-1-amine | Reduction |

Note: This table is illustrative and based on the general reactivity of the imidamide functional group. Specific reaction conditions and yields for this compound have not been experimentally determined.

Cycloaddition Reactions Involving the C=N Bond

The carbon-nitrogen double bond (imine) of the imidamide group can participate as a dienophile or a dipolarophile in cycloaddition reactions. These reactions are a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds.

One plausible reaction is a [3+2] cycloaddition with azides. In such a reaction, an azide (B81097) (R-N₃) would react with the C=N bond of this compound to form a five-membered tetrazole ring. This type of reaction is a key example of "click chemistry," known for its high efficiency and selectivity. Research on other imidamides has shown their utility in forming heterocyclic structures like 1,2,4-selenadiazoles and 5-amino-1,2,3-triazoles through cascade cycloaddition processes. rsc.orgnih.gov

Metal Coordination and Complexation Behavior

The two nitrogen atoms of the imidamide group, with their available lone pairs of electrons, can act as a bidentate ligand, chelating to a central metal ion. This chelation forms a stable five-membered ring, a common and favorable motif in coordination chemistry.

Chelation with Transition Metals and Main Group Elements

This compound is expected to form stable complexes with a variety of transition metals and main group elements that have an affinity for nitrogen-donor ligands. The imidoyl amidine framework is a versatile chelating agent. rsc.org Metals such as copper(II), nickel(II), cobalt(II), zinc(II), palladium(II), and platinum(II) are likely candidates for forming stable coordination complexes.

The coordination would involve the donation of electron pairs from both the imino (=NH) and amino (-NH₂) nitrogens to the metal center. The resulting complex would feature a five-membered [M-N-C-N-N] ring. The properties of these metal complexes, such as their color, magnetic properties, and catalytic activity, would depend on the identity of the metal ion and its oxidation state.

Ligand Design and Coordination Modes in Homogeneous and Heterogeneous Systems

In the field of ligand design, this compound offers specific steric properties that could be exploited in catalysis. The 2,2-dimethylbutyl group is sterically bulky, similar to a tert-butyl group. When coordinated to a metal center, this bulky group would occupy a significant portion of the coordination sphere.

This steric hindrance can be advantageous in homogeneous catalysis by:

Enhancing Selectivity: The bulky ligand can create a chiral-like pocket around the metal center, influencing the stereoselectivity (e.g., enantioselectivity) of a reaction.

Stabilizing Low-Coordination Species: The steric bulk can prevent the coordination of additional ligands, stabilizing catalytically active species with lower coordination numbers.

Controlling Reactivity: By blocking certain approaches to the metal center, the ligand can direct substrates to react in a specific orientation, thereby controlling regioselectivity.

For heterogeneous systems, this compound could potentially be anchored to a solid support through chemical modification of the butyl group, allowing for the creation of single-site heterogeneous catalysts.

Potential Metal Complexes and Hypothetical Applications

| Metal Ion | Plausible Complex Formula | Potential Application Area |

| Palladium(II) | [Pd(2,2-Me₂Bu-imid)₂]Cl₂ | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper(II) | [Cu(2,2-Me₂Bu-imid)₂]SO₄ | Oxidation catalysis |

| Rhodium(I) | [Rh(2,2-Me₂Bu-imid)(CO)₂]Cl | Hydroformylation |

| Zinc(II) | [Zn(2,2-Me₂Bu-imid)Cl₂] | Lewis acid catalysis |

Note: This table presents hypothetical examples. The synthesis and application of these specific complexes have not been reported.

Rearrangement Reactions and Tautomerism

Prototropic Tautomerism Studies and Equilibrium Analysis

This compound can exist in equilibrium with its tautomeric form, 2,2-dimethylbutanimidic acid. This is a form of prototropic tautomerism, where the isomers differ in the location of a proton and a double bond. The equilibrium involves the migration of a proton from a nitrogen atom to the other nitrogen atom.

Imidamide ⇌ Imidic Acid Tautomerism R-C(=NH)NH₂ ⇌ R-C(OH)=NH

Theoretical investigations and experimental evidence from related amide-imidic acid systems suggest that the amide/imidamide form is significantly more stable than the imidic acid tautomer. thieme-connect.de The amide form in the related compound 2,2-dimethylbutanamide is more stable by approximately 46 kJ·mol⁻¹ than its imidic acid tautomer. thieme-connect.de A similar trend is expected for the imidamide, with the equilibrium lying heavily to the left, favoring the this compound structure.

The primary factors favoring the imidamide tautomer include:

The greater bond strength of the C=O bond in the corresponding amide (formed upon hydrolysis) compared to the C=N bond.

The higher electronegativity of oxygen compared to nitrogen, which makes the C=O double bond more polarized and stable.

While the concentration of the imidic acid tautomer at equilibrium is expected to be very low, its transient formation can be important in understanding certain reaction mechanisms, particularly in enzyme-catalyzed reactions where the protein environment can stabilize less favorable tautomers. nih.gov

Mechanistic Investigations of Intramolecular and Intermolecular Rearrangements

While specific mechanistic studies on the intramolecular and intermolecular rearrangements of this compound are not extensively documented in publicly available literature, the reactivity of the core imidamide functional group can be understood by analogy to related structures, such as imidates and other N-substituted amides. Mechanistic investigations into the rearrangements of these related compounds provide a framework for predicting the potential transformation pathways of this compound. These rearrangements often involve thermal or photochemical activation and can lead to significant structural reorganization.

One of the most relevant classes of rearrangements for understanding the potential behavior of imidamides are those involving a 1,3-shift of a group from an oxygen or nitrogen atom to another heteroatom. The Chapman and Overman rearrangements, for instance, are well-documented processes that proceed through imidate or related intermediates and offer insights into possible intramolecular transformations.

A notable example of an intramolecular rearrangement in a related system is the Chapman rearrangement, which involves the thermal conversion of aryl N-arylbenzimidates into N-aroyldiphenylamines. organicreactions.orgwikipedia.org This reaction proceeds via an intramolecular 1,3-aryl shift from the oxygen to the nitrogen atom. organicreactions.orgresearchgate.net While this compound itself does not possess the aromatic substituents typical for the classic Chapman rearrangement, the fundamental principle of a migratory shift to the nitrogen of the imidamide system is a key concept.

Another pertinent analogy is the Overman rearrangement, a youtube.comyoutube.com-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction, which can be thermally or catalytically induced, proceeds through a concerted, chair-like six-membered transition state. youtube.comnrochemistry.com The formation of a stable amide bond provides the thermodynamic driving force for this irreversible process. youtube.comnrochemistry.com While this compound is not an allylic system, the Overman rearrangement highlights the capability of imidate-like structures to undergo concerted pericyclic reactions.

In addition to these classical rearrangements, intramolecular cyclization reactions represent another significant pathway for the transformation of molecules containing amide or imidamide functionalities. For instance, N-substituted benzimidamides have been shown to undergo intramolecular oxidative cyclization to form heterocyclic structures like 1,2,4-triazoles. nih.gov Such reactions are typically promoted by an oxidizing agent and proceed through the formation of a new nitrogen-nitrogen or nitrogen-carbon bond. Similarly, transition metal-catalyzed cyclization reactions of related amide derivatives can lead to the formation of various N-heterocycles. mdpi.com

Photochemical rearrangements also offer a potential route for the transformation of imidamide-containing compounds. Theoretical studies on the photochemical transformations of related heterocyclic systems, such as methyl-substituted imidazoles, have identified pathways involving conical intersections and internal cyclization-isomerization mechanisms. nih.gov These computational investigations suggest that upon photoexcitation, molecules can undergo significant geometric rearrangements leading to different isomers. nih.gov

The following table summarizes key aspects of analogous rearrangement reactions that may inform the potential reactivity of this compound.

| Rearrangement Type | Key Intermediate/Functional Group | General Mechanism | Driving Force |

| Chapman Rearrangement | Aryl N-arylbenzimidate | Intramolecular 1,3-aryl shift from oxygen to nitrogen | Formation of a more stable amide linkage |

| Overman Rearrangement | Allylic trichloroacetimidate | youtube.comyoutube.com-sigmatropic shift through a chair-like transition state | Formation of a stable trichloroacetamide |

| Intramolecular Oxidative Cyclization | N-substituted benzimidamide | Oxidant-induced cyclization | Formation of a stable heterocyclic ring system |

| Photochemical Rearrangement | Imidazole (analogous heterocycle) | Excitation to an excited state followed by isomerization via conical intersections or internal cyclization | Relaxation from a high-energy excited state to a more stable ground state isomer |

Detailed research findings on these analogous systems provide a basis for postulating potential rearrangement pathways for this compound. For example, under thermal conditions, an N-substituted derivative of this compound could potentially undergo a Chapman-like rearrangement if an appropriate migrating group is present. Similarly, the introduction of unsaturation into the substituents of this compound could open up pathways for pericyclic reactions akin to the Overman rearrangement.

Computational studies on related amide and imidate systems have been instrumental in elucidating the transition states and energy barriers associated with these rearrangements. For example, density functional theory (DFT) calculations have been used to map the potential energy surfaces of photochemical rearrangements of imidazoles, identifying the key intermediates and transition structures that govern the reaction pathways. nih.govnih.gov Similar computational approaches could be applied to this compound to theoretically explore its potential for intramolecular and intermolecular rearrangements and to predict the most favorable reaction conditions.

Advanced Spectroscopic and Structural Elucidation of 2,2 Dimethylbutanimidamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 2,2-dimethylbutanimidamide, a combination of 1D and 2D NMR experiments would be employed to assign all proton and carbon signals and confirm the compound's constitution.

Based on its structure, the following signals would be anticipated in its 1D NMR spectra:

¹H NMR:

A triplet signal for the terminal methyl (CH₃) group of the ethyl moiety.

A quartet signal for the methylene (B1212753) (CH₂) group of the ethyl moiety, coupled to the adjacent methyl group.

A singlet for the two equivalent methyl groups of the tertiary butyl fragment.

One or more broad signals corresponding to the exchangeable protons of the imidamide functional group (-C(NH)NH₂). The chemical shift and appearance of these signals would be highly dependent on the solvent, concentration, and temperature.

¹³C NMR:

A signal for the imidamide carbon (C=N), which would appear at a characteristic downfield shift.

A signal for the quaternary carbon of the t-butyl group.

A signal for the methylene carbon of the ethyl group.

A signal for the methyl carbons of the t-butyl group.

A signal for the terminal methyl carbon of the ethyl group.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques are essential for unambiguously assigning the structure of this compound by revealing through-bond and through-space correlations. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. ceitec.czlibretexts.orgmagritek.com For this compound, a distinct cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹JCH). hmdb.cacolumbia.eduresearchgate.netcolumbia.edu It would be used to definitively assign each proton signal to its corresponding carbon atom. For instance, the proton quartet of the ethyl group would show a correlation to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (ⁿJCH, where n=2 or 3), which is critical for mapping the complete carbon skeleton. columbia.edursc.orgqorganica.es Key expected HMBC correlations for this compound would include:

Correlations from the protons of the ethyl group (both CH₂ and CH₃) to the quaternary carbon and the imidamide carbon.

Correlations from the protons of the t-butyl methyl groups to the quaternary carbon and the imidamide carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformational preferences. For a small and flexible molecule like this, NOESY could help determine the preferred orientation of the ethyl and t-butyl groups relative to the imidamide plane.

The following table summarizes the expected key 2D NMR correlations:

| 2D NMR Experiment | Expected Key Correlations for this compound | Information Gained |

| COSY | CH₂ (ethyl) ↔ CH₃ (ethyl) | Confirms the ethyl fragment connectivity. |

| HSQC | CH₂ protons ↔ CH₂ carbon; CH₃ protons ↔ CH₃ carbon | Assigns protons to their directly attached carbons. |

| HMBC | CH₂/CH₃ (ethyl) → Quaternary C, Imidamide C | Establishes the connection of the ethyl group to the core structure. |

| CH₃ (t-butyl) → Quaternary C, Imidamide C | Confirms the placement of the t-butyl group and completes the carbon skeleton. | |

| NOESY | CH₂/CH₃ (ethyl) ↔ CH₃ (t-butyl) | Provides information on spatial proximity and preferred conformation. |

Solid-State NMR for Polymorphic Studies and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in the solid phase, providing information on polymorphism, crystallinity, and local molecular environments. osti.gov Since amidines can exhibit different crystalline forms (polymorphs), each with a unique packing arrangement, ssNMR would be invaluable. ¹³C and ¹⁵N CP/MAS (Cross-Polarization Magic-Angle Spinning) experiments would be particularly informative. Different polymorphs would present distinct chemical shifts due to variations in their crystal lattice environments. Furthermore, ssNMR can quantify the ratio of crystalline to amorphous material in a sample.

Dynamic NMR for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) studies are used to investigate molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. fu-berlin.degoogle.com For this compound, several dynamic processes could be studied:

Amidine Tautomerism: The two nitrogen atoms of the imidamide group can undergo proton exchange, a form of tautomerism. DNMR could be used to measure the rate of this exchange.

Restricted Rotation: The C-N bonds in amidines possess some double-bond character, leading to restricted rotation. rsc.org Variable-temperature NMR experiments could determine the energy barriers for rotation around the C-N bonds, providing insight into the electronic and steric properties of the molecule.

Single-Crystal X-ray Diffraction Analysis

Determination of Precise Bond Lengths, Angles, and Dihedral Angles

A successful SCXRD analysis of this compound would provide exact measurements of its molecular geometry. Based on studies of other amidine-containing compounds, the bond lengths within the core C-C(N)N framework would be of particular interest. researchgate.net The C-N bonds of the amidine group are expected to have lengths intermediate between typical single (≈1.47 Å) and double (≈1.28 Å) bonds due to electron delocalization.

The table below presents expected bond lengths and angles for the core structure of this compound, derived from crystallographic data of analogous amidine derivatives.

| Parameter | Bond/Angle | Expected Value Range |

| Bond Length | C=N | 1.29 - 1.35 Å |

| C-NH₂ | 1.31 - 1.36 Å | |

| C(quat)-C(imidamide) | 1.52 - 1.56 Å | |

| C(quat)-C(ethyl) | 1.53 - 1.57 Å | |

| Bond Angle | N-C-N | 118 - 124° |

| C-C-N | 115 - 122° |

Polymorphism and Co-crystallization Studies

The study of solid-state forms is critical for understanding the physical properties of a compound. For amidines, polymorphism—the ability to exist in multiple crystalline forms—is often governed by the intricate network of intermolecular interactions, primarily hydrogen bonding. The N-H and N atoms of the amidine group are excellent hydrogen bond donors and acceptors, respectively.

Co-crystallization, the process of forming a crystalline solid with two or more different molecules in the same lattice, is another area of interest. Co-crystals of amidines can be designed by introducing suitable co-formers that can form strong and predictable hydrogen bonds with the amidine functionality. This approach can be used to modify the physicochemical properties of the parent compound. Studies on related bis(amidine) systems have demonstrated their capacity to form supramolecular adducts with solvent molecules like ethanol, highlighting the importance of hydrogen bonding in their crystal engineering. kennesaw.edu

While specific polymorphic or co-crystallization studies on this compound are not extensively documented, its structural features suggest a high potential for forming such solid-state variations. Hypothetical polymorphic forms could be characterized by single-crystal X-ray diffraction, as shown in the representative data below.

Table 1: Hypothetical Crystallographic Data for Polymorphs of this compound

| Parameter | Form I (Dimer) | Form II (Chain) |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 10.5 | 14.2 |

| b (Å) | 8.1 | 7.9 |

| c (Å) | 11.3 | 9.5 |

| β (°) | 95.5 | 90 |

| Volume (ų) | 955 | 1065 |

| Z | 4 | 4 |

| H-Bond Motif | Cyclic Dimer (R₂²(8)) | Infinite Chain (C(4)) |

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of compounds. Advanced techniques like tandem and high-resolution mass spectrometry provide deeper insights into the chemical nature of this compound.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways and Structural Information

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation. wikipedia.org In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is first isolated (MS1) and then subjected to fragmentation through collision-induced dissociation (CID). nationalmaglab.org The resulting fragment ions are analyzed in the second stage (MS2), providing a fragmentation pattern that acts as a structural fingerprint.

The fragmentation of protonated this compound is expected to proceed through characteristic pathways for amidines and aliphatic amines. Key fragmentation events would likely include the neutral loss of ammonia (B1221849) (NH₃) and the cleavage of the C-C bond adjacent to the amidine carbon, leading to the loss of the tert-butyl group. Analyzing these pathways helps confirm the connectivity of the molecule.

Table 2: Plausible MS/MS Fragmentation Pathway for Protonated this compound ([C₆H₁₅N₂]⁺, m/z 115.12)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 115.12 | 98.10 | NH₃ (17.02) | [C₆H₁₂N]⁺ |

| 115.12 | 58.07 | C₄H₉ (57.05) | [C₂H₆N₂]⁺ |

| 98.10 | 57.07 | C₃H₅ (41.03) | [C₄H₉]⁺ (tert-butyl cation) |

| 58.07 | 43.04 | NH (15.03) | [C₂H₅N]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's elemental composition. While a low-resolution instrument might identify a molecular ion at a nominal mass of m/z 114, HRMS can differentiate between various possible formulas that share this nominal mass. nih.gov

The molecular formula of this compound is C₆H₁₄N₂. Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.00307), its calculated monoisotopic mass is 114.11569 Da. libretexts.org An HRMS measurement yielding a mass very close to this value (typically within 5 ppm error) confirms the elemental formula and rules out other isobaric compounds.

Table 3: Comparison of Exact Masses for Compounds with a Nominal Mass of 114 Da

| Molecular Formula | Compound Class Example | Exact Mass (Da) |

|---|---|---|

| C₆H₁₄N₂ | This compound | 114.11569 |

| C₅H₁₀N₂O | Piperazinone derivative | 114.07931 |

| C₇H₁₈O | Heptanol isomer | 114.13577 |

| C₄H₆N₄ | Aminopyrimidine derivative | 114.06434 |

Vibrational Spectroscopy (Infrared and Raman)

Correlation with Electronic Structure and Bonding Characteristics

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its functional groups. The N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region. The C=N stretching vibration, a key feature of the amidine group, is expected in the 1620-1680 cm⁻¹ range. mdpi.com The precise position of this band is sensitive to the degree of π-electron delocalization across the N-C-N system. Greater delocalization, which imparts more single-bond character to the C=N bond, would shift this frequency lower.

The C-N single bond stretch and various N-H and C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹). docbrown.info By analyzing the frequencies and intensities of these modes, and often with the aid of computational chemistry (DFT), a direct correlation can be established between the vibrational spectrum and the electronic structure, including bond strengths and charge distribution within the molecule. nih.gov

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | IR Activity | Raman Activity |

|---|---|---|---|

| N-H stretch (asymmetric & symmetric) | 3300 - 3500 | Strong | Medium |

| C-H stretch (alkyl) | 2850 - 2970 | Strong | Strong |

| C=N stretch | 1620 - 1680 | Strong | Strong |

| N-H bend | 1550 - 1620 | Medium | Weak |

| C-H bend (alkyl) | 1365 - 1470 | Medium | Medium |

| C-N stretch | 1200 - 1300 | Medium | Medium |

| C-C stretch (tert-butyl) | 1200 - 1250 | Strong | Weak |

In-situ Monitoring of Reactions and Reaction Intermediates

Time-resolved vibrational spectroscopy is a powerful method for studying reaction mechanisms and kinetics in real-time. nih.gov By monitoring the changes in the IR or Raman spectrum as a reaction proceeds, one can track the concentration of reactants, products, and even transient intermediates.

For example, the synthesis of this compound via the Pinner reaction (from 2,2-dimethylbutanenitrile) could be monitored in-situ. The disappearance of the sharp nitrile (C≡N) stretching band (around 2250 cm⁻¹) and the concurrent appearance of the C=N stretching band of the amidine product would provide direct evidence of the reaction progress. Similarly, a hydrolysis reaction could be monitored by observing the decrease in the amidine C=N peak and the growth of a carbonyl (C=O) peak from the resulting amide product. This approach allows for the determination of reaction rates and can help elucidate the reaction mechanism by identifying short-lived intermediate species.

Chiroptical Spectroscopy for Enantiomeric Characterization (if chiral derivatives are studied)

Should chiral derivatives of this compound be synthesized, chiroptical spectroscopy would be indispensable for their characterization. The introduction of a stereocenter would lead to the existence of enantiomers, which have identical physical properties except for their interaction with plane-polarized light.

Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be used to:

Confirm the presence of chirality: Non-zero CD and ORD signals would indicate the presence of a chiral molecule.

Determine the absolute configuration: By comparing experimental spectra with those predicted by quantum chemical calculations, the absolute stereochemistry (R or S) of the enantiomers could be assigned.

Assess enantiomeric purity: The magnitude of the chiroptical response is proportional to the enantiomeric excess of the sample.

Without any synthesized chiral derivatives of this compound, a discussion of their chiroptical properties remains purely speculative.

Theoretical and Computational Investigations of 2,2 Dimethylbutanimidamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular structure and electronics.

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a simple amidine like formamidine (B1211174), which can serve as a model, DFT calculations at the B3LYP/6-31G(d,p) level of theory are commonly employed to determine bond lengths, bond angles, and dihedral angles. researchgate.net

The electronic structure of an amidine is characterized by the delocalized π-system across the N-C-N fragment. This delocalization is a key feature of the amidine functional group and contributes to its chemical properties. nih.gov Analysis of the Mulliken or Natural Bond Orbital (NBO) charges reveals the distribution of electron density within the molecule. In a typical amidine, the nitrogen atoms are regions of higher electron density, making them susceptible to protonation and interaction with electrophiles.

Table 1: Representative Optimized Geometrical Parameters for a Simple Amidine (e.g., Formamidine) (Note: These are illustrative values and not specific to 2,2-Dimethylbutanimidamide)

| Parameter | Calculated Value |

|---|---|

| C-N Bond Length (Å) | ~1.34 Å |

| C=N Bond Length (Å) | ~1.29 Å |

| N-C-N Bond Angle (°) | ~120° |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. fiveable.meyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.comlibretexts.org

For an amidine, the HOMO is typically localized on the nitrogen atoms, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the N-C-N system, suggesting that the carbon atom can be a site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. scispace.com A smaller gap suggests that the molecule is more reactive.

Chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Simple Amidine (Note: These are illustrative values and not specific to this compound)

| Parameter | Illustrative Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | 1.2 |

| HOMO-LUMO Gap (ΔE) | 7.7 |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In an MEP map, red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For an amidine, the MEP surface would show negative potential around the nitrogen atoms, consistent with their basicity and nucleophilicity. researchgate.net The region around the amidine carbon atom would likely show a less negative or even slightly positive potential, making it a potential site for nucleophilic attack.

Reaction Pathway and Transition State Analysis

Computational chemistry is invaluable for elucidating reaction mechanisms, identifying transition states, and predicting the kinetics and thermodynamics of chemical reactions.

By mapping the potential energy surface (PES) for a given reaction, chemists can identify the lowest energy path from reactants to products. This path, known as the Intrinsic Reaction Coordinate (IRC), passes through one or more transition states, which are saddle points on the PES.

For instance, the tautomerization of an amidine, a process involving proton transfer between the two nitrogen atoms, can be studied computationally. researchgate.net The calculation would involve identifying the structures of the two tautomers (reactants and products) and the transition state connecting them. An IRC calculation would then confirm that the identified transition state indeed connects the two tautomers.

Once the stationary points on the PES (reactants, products, and transition states) have been identified and their energies calculated, it is possible to predict the kinetic and thermodynamic parameters of the reaction.

The activation energy (Ea) can be determined from the energy difference between the reactants and the transition state. This value is crucial for predicting the reaction rate. For example, the tautomerization of formamidine has a high calculated barrier, suggesting it is a slow process in the absence of a catalyst. researchgate.net The enthalpy and Gibbs free energy of reaction can be calculated from the energies of the reactants and products, indicating whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous, respectively.

Table 3: Representative Calculated Thermodynamic and Kinetic Data for Amidine Tautomerization (Note: These are illustrative values and not specific to this compound)

| Parameter | Illustrative Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | 30-50 |

| Enthalpy of Reaction (ΔH) | ~0 (for symmetrical amidines) |

| Gibbs Free Energy of Reaction (ΔG) | ~0 (for symmetrical amidines) |

Prediction of Spectroscopic Parameters

Computational NMR and IR Spectral Prediction for Validation of Experimental Data

A comprehensive search of scientific literature and chemical databases indicates a lack of specific published studies on the computational prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound. While density functional theory (DFT) is a standard and powerful method for predicting the spectroscopic properties of organic molecules, specific computational data for this compound are not available in the reviewed literature. nih.govresearchgate.net

In a typical computational approach, the geometry of the molecule is first optimized using a selected level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). scielo.brmdpi.com Following optimization, frequency calculations are performed to predict the IR spectrum. scielo.br These calculations yield vibrational frequencies and intensities that correspond to the molecule's vibrational modes. For NMR predictions, the GIAO (Gauge-Independent Atomic Orbital) method is commonly employed to calculate the isotropic shielding constants of the nuclei (e.g., ¹H and ¹³C). These theoretical values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com

Although no specific data tables for this compound can be presented, a hypothetical table of predicted ¹³C and ¹H NMR chemical shifts would be generated based on the distinct chemical environments of the carbon and hydrogen atoms in its structure. Similarly, a predicted IR spectrum would show characteristic peaks for N-H, C=N, and C-H stretching and bending vibrations. Without peer-reviewed computational studies, any presented data would be purely speculative.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter Type | Predicted Value | Characteristic Group |

|---|---|---|

| ¹³C NMR Chemical Shift | ~170 ppm | Imidamide Carbon (C=N) |

| ¹³C NMR Chemical Shift | ~50 ppm | Quaternary Carbon |

| ¹³C NMR Chemical Shift | ~35 ppm | Methylene (B1212753) Carbon (-CH₂) |

| ¹³C NMR Chemical Shift | ~25 ppm | Methyl Carbons (-C(CH₃)₂) |

| ¹³C NMR Chemical Shift | ~10 ppm | Terminal Methyl Carbon (-CH₃) |

| ¹H NMR Chemical Shift | ~6.5-7.5 ppm | Amine Protons (-NH₂) |

| ¹H NMR Chemical Shift | ~2.2 ppm | Methylene Protons (-CH₂) |

| ¹H NMR Chemical Shift | ~1.2 ppm | Methyl Protons (-C(CH₃)₂) |

| ¹H NMR Chemical Shift | ~0.9 ppm | Terminal Methyl Protons (-CH₃) |

| IR Frequency | ~3300-3400 cm⁻¹ | N-H Stretch |

| IR Frequency | ~1650 cm⁻¹ | C=N Stretch |

| IR Frequency | ~2800-3000 cm⁻¹ | C-H Stretch |

UV-Vis Absorption and Emission Characteristics

Theoretical investigations into the ultraviolet-visible (UV-Vis) absorption and emission properties of this compound have not been reported in the available scientific literature. Such studies are typically conducted using Time-Dependent Density Functional Theory (TD-DFT), which calculates the vertical excitation energies and oscillator strengths corresponding to electronic transitions between molecular orbitals.

The analysis would involve identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) provides a preliminary indication of the molecule's electronic transition properties. TD-DFT calculations would yield the specific wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivity. For this compound, the primary electronic transitions would likely be of the n → π* and π → π* type, associated with the C=N double bond and the nitrogen lone pairs. Without specific computational studies, it is not possible to provide an accurate data table of its absorption characteristics.

Molecular Dynamics Simulations

Conformational Flexibility, Rotational Barriers, and Torsional Dynamics

There are no specific molecular dynamics (MD) simulation studies in the reviewed literature that focus on the conformational flexibility, rotational barriers, or torsional dynamics of this compound. MD simulations provide a detailed picture of a molecule's dynamic behavior over time by solving Newton's equations of motion for its atoms. researchgate.net

For this compound, key areas of conformational flexibility would include the rotation around the C-C single bonds of the butyl group and the C-N single bond of the imidamide group. A significant point of interest would be the rotational barrier around the C=N double bond, which is expected to be high, and the partial double-bond character of the C-N single bond due to resonance, which would result in a hindered rotation. scielo.br

To determine these rotational barriers computationally, a potential energy surface scan would be performed. This involves systematically rotating a specific dihedral angle and calculating the energy at each step. The energy difference between the stable (low-energy) conformation and the transition state (high-energy) conformation defines the rotational energy barrier.

Table 2: Hypothetical Rotational Energy Barriers for this compound

| Bond of Rotation | Description | Hypothetical Energy Barrier (kJ/mol) |

|---|---|---|

| C(imidamide)-C(butyl) | Rotation of the tert-butyl group | 5 - 15 |

| C-N (single bond) | Rotation around the C-N single bond | 40 - 60 |

| C-C (ethyl group) | Rotation of the terminal methyl group | 10 - 20 |

Solvent Effects on Molecular Behavior and Reactivity

Specific computational studies on the effect of solvents on the molecular behavior and reactivity of this compound are not available in the current literature. The influence of a solvent on a molecule can be investigated computationally using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models surround the solute molecule with a number of individual solvent molecules.

Molecular dynamics simulations in explicit solvent would reveal specific solute-solvent interactions, such as hydrogen bonding between the amine protons of the imidamide group and polar protic solvent molecules (e.g., water or methanol). These interactions can influence the conformational preferences and the rotational energy barriers within the molecule. For instance, polar solvents are expected to stabilize charge-separated resonance structures, potentially affecting the rotational barrier of the C-N single bond. The reactivity of the molecule, particularly the basicity of the nitrogen atoms and the electrophilicity of the carbon atom, would also be significantly modulated by the surrounding solvent environment.

Applications of 2,2 Dimethylbutanimidamide in Contemporary Organic Synthesis

Role as a Basic Catalyst or Organocatalyst

Amidines are significantly more basic than their amide counterparts and are recognized as some of the strongest neutral organic bases. This inherent basicity allows them to function as effective organocatalysts, promoting a variety of chemical reactions.

Promoting Condensation, Elimination, and Rearrangement Reactions

As strong, non-nucleophilic bases (depending on substitution), amidines like 2,2-dimethylbutanimidamide are excellent candidates for promoting reactions that are sensitive to acidic or highly nucleophilic conditions. These include condensation reactions, where two molecules join with the loss of a small molecule like water, and elimination reactions, which involve the removal of substituents to form double or triple bonds. chemscene.comlabinsights.nl The bulky tert-butyl group in this compound would likely enhance its non-nucleophilic character, making it a potentially selective catalyst for these transformations.

Rearrangement reactions, where the carbon skeleton of a molecule is rearranged, can also be facilitated by the basic nature of amidines, which can deprotonate substrates to initiate the rearrangement process.

Potential in Enantioselective Catalysis through Chiral Derivatives

A significant area of modern organic synthesis is the development of chiral organocatalysts for the enantioselective synthesis of molecules. Chiral amidines have emerged as powerful catalysts in this domain. vanderbilt.eduwustl.edunih.gov By incorporating a chiral scaffold into the structure of this compound, it is conceivable to develop novel catalysts for asymmetric transformations. These chiral derivatives could create a specific three-dimensional environment around the basic nitrogen center, enabling the selective formation of one enantiomer of a product over the other in reactions such as alkylations, conjugate additions, and cyclizations. vanderbilt.eduwustl.edu

Building Block in the Synthesis of Complex Organic Molecules

The bifunctional nature of the amidine group, possessing both a nucleophilic amine and an electrophilic imine carbon, makes it a valuable synthon for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles.

Utility in Heterocyclic Compound Synthesis (e.g., Pyrimidines, Imidazoles)

Amidines are well-established precursors for the synthesis of various heterocyclic compounds. One of the most classic methods is the Pinner pyrimidine (B1678525) synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound. slideshare.netslideshare.net In this context, this compound could react with compounds like β-ketoesters or β-diketones to yield pyrimidines bearing a tert-butyl group. This bulky substituent could be leveraged to influence the physical and biological properties of the resulting pyrimidine derivatives.

Similarly, imidazoles can be synthesized from amidines through various cyclization strategies. semanticscholar.orgresearchgate.netresearchgate.netrsc.orgsioc-journal.cn For instance, the reaction of an amidine with an α-haloketone is a common route to substituted imidazoles. The use of this compound in such reactions would lead to the formation of tert-butyl substituted imidazoles, which are of interest in medicinal chemistry and materials science.

Table 1: General Synthetic Routes to Heterocycles Using Amidines

| Heterocycle | Reactant 1 | Reactant 2 | General Conditions |

| Pyrimidine | Amidine | β-Dicarbonyl Compound | Acid or Base Catalysis |

| Imidazole | Amidine | α-Haloketone | Base |

| Imidazole | Amidine | α-Diazoketone | Metal Catalysis |

| Triazole | Amidine | Hydrazonoyl Halide | Base |

Strategies for Carbon-Nitrogen Bond Formation and Diversification

The amidine functional group itself represents a key motif in carbon-nitrogen bond chemistry. The synthesis of this compound would likely proceed via established methods for C-N bond formation, such as the Pinner reaction starting from 2,2-dimethylbutanenitrile (B3380835) or the direct amination of the corresponding imidoyl chloride. wikipedia.orgsemanticscholar.org

Once formed, the amidine can be a versatile handle for further molecular diversification. The nitrogen atoms can participate in various coupling reactions, and the amidine group can be transformed into other nitrogen-containing functionalities, providing a gateway to a diverse range of compounds. rsc.orgnih.govacs.org

Precursor for Nitrogen-Containing Functional Groups

Beyond its direct use in heterocycle synthesis, the amidine moiety can be chemically transformed into other important nitrogen-containing functional groups. For example, hydrolysis of an amidine will yield a carboxylic acid and ammonia (B1221849) or an amine, while reduction can lead to the formation of diamines. These transformations make amidines like this compound valuable intermediates in multi-step synthetic sequences where the installation of a nitrogen atom at a specific position is required. Recent studies have also shown that amidines can be generated from sulfonamides, highlighting the interconnectedness of these nitrogenous functional groups. nih.gov

Controlled Conversion to Amides, Amidates, Amidrazones, or Related Species

The imidamide functional group, characterized by the R-C(=NR')-NR''R''' structure, represents a versatile synthon in organic chemistry. Its reactivity allows for controlled transformation into a variety of other important nitrogen-containing functional groups, including amides, amidates, and amidrazones. While specific studies focusing exclusively on this compound are limited in publicly available literature, the following sections detail the expected and documented transformations based on the known reactivity of analogous imidamide and related structures.

Conversion to Amides and Amidates

The hydrolysis of imidamides to their corresponding amides is a fundamental transformation. This reaction can typically be achieved under acidic or basic conditions. savemyexams.comorganic-chemistry.org In an acidic medium, the reaction proceeds through protonation of one of the nitrogen atoms, followed by nucleophilic attack of water on the imino carbon. Subsequent elimination of an amine or ammonia yields the more stable amide. Basic hydrolysis, on the other hand, involves the nucleophilic addition of a hydroxide (B78521) ion to the imino carbon. umich.eduarkat-usa.orgresearchgate.net

While direct experimental data for the hydrolysis of this compound is not readily found, a mild protocol for the alkaline hydrolysis of N- and N,N-substituted amides using sodium hydroxide in a mixture of methanol (B129727) and dichloromethane (B109758) or dioxane has been reported, suggesting a potential method for this conversion. arkat-usa.orgresearchgate.net This method has been shown to be effective for the cleavage of even sterically hindered tertiary amides. arkat-usa.org

The conversion to amidates (imidic acid esters) would conceptually involve the reaction of the imidamide with an alcohol under conditions that favor the displacement of one of the amino groups. However, specific literature detailing this transformation for this compound is not available.

Table 1: General Conditions for Hydrolysis of Amide-Related Compounds

| Transformation | Reagents and Conditions | Product | Reference(s) |

| Acidic Hydrolysis | Dilute mineral acid (e.g., HCl), heat | Carboxylic acid, Ammonium (B1175870)/amine salt | savemyexams.comorganic-chemistry.org |

| Basic Hydrolysis | Aqueous alkali (e.g., NaOH), heat | Carboxylate salt, Ammonia/amine | savemyexams.comumich.eduarkat-usa.orgresearchgate.net |

| Mild Alkaline Hydrolysis | NaOH, Methanol/Dichloromethane or Methanol/Dioxane, RT or reflux | Carboxylate salt, Amine | arkat-usa.orgresearchgate.net |

This table presents generalized conditions for the hydrolysis of amides and related compounds, which are expected to be applicable to this compound based on chemical principles.

Synthesis of Amidrazones

Amidrazones are compounds containing the R-C(=NNR'R'')-NR'''R'''' structure and are valuable precursors for the synthesis of various heterocyclic compounds. mdpi.com The most common method for the synthesis of amidrazones involves the reaction of an imidoyl chloride with hydrazine (B178648) or its derivatives. organic-chemistry.org Conceptually, this compound could be converted to the corresponding N-substituted 2,2-dimethylbutanimidoyl chloride, which could then react with hydrazine to yield the desired amidrazone.

A more direct route involves the reaction of thioamides with hydrazine hydrate (B1144303). mdpi.com While this does not directly involve this compound as a starting material, it highlights a common pathway to amidrazones with similar substitution patterns. For instance, the synthesis of novel amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety was achieved through the reaction of the corresponding amidrazones with 3,4,5,6-tetrahydrophthalic anhydride (B1165640), with the precursor amidrazones being obtained from the reaction of thioamides with hydrazine hydrate. mdpi.com

Another relevant synthesis involves the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chloride derivatives with hydrazine hydrate, which proceeds at ambient temperature to give trifluoromethylated amidrazone intermediates in excellent yields. organic-chemistry.org This further supports the feasibility of synthesizing amidrazones from imidoyl chloride precursors, which could potentially be derived from this compound.

Table 2: General Methods for Amidrazone Synthesis

| Starting Material | Reagents | Product | Reference(s) |

| Imidoyl Chlorides | Hydrazine hydrate or substituted hydrazines | Amidrazones | organic-chemistry.org |

| Thioamides | Hydrazine hydrate | Amidrazones | mdpi.com |

This table outlines general synthetic routes to amidrazones from related starting materials, suggesting potential pathways applicable to derivatives of this compound.

Interconversion to Nitriles and Amines

Conversion to Nitriles

The conversion of an imidamide to a nitrile is not a direct or common transformation. However, a related and well-established reaction is the dehydration of a primary amide to a nitrile. Given that this compound can be hydrolyzed to 2,2-dimethylbutanamide (B3045117), a subsequent dehydration step would yield 2,2-dimethylbutanenitrile. The industrial production of 2,2-dimethylbutanenitrile often utilizes the catalytic dehydration of 2,2-dimethylbutanamide, employing catalysts such as alumina (B75360) (Al₂O₃) at high temperatures. Other dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) are also commonly used for this type of transformation in a laboratory setting. smolecule.com

Table 3: Dehydration of Amides to Nitriles

| Starting Amide | Dehydrating Agent | Product | Reference(s) |

| 2,2-Dimethylbutanamide | Alumina (Al₂O₃), heat | 2,2-Dimethylbutanenitrile | |

| Primary Amides (general) | Phosphorus pentoxide (P₂O₅) or Thionyl chloride (SOCl₂) | Nitriles | smolecule.com |

This table provides established methods for the conversion of amides to nitriles, a two-step conceptual pathway from this compound via its corresponding amide.

Conversion to Amines

The reduction of the imidamide functional group should yield the corresponding amine. While specific protocols for the direct reduction of this compound are not detailed in the available literature, the reduction of amides, which are hydrolysis products of imidamides, is a common and well-understood reaction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed to reduce amides to amines. savemyexams.com This process involves the reduction of the carbonyl group to a methylene (B1212753) group.

The reduction of 2,2-dimethylbutanamide with a powerful reducing agent would be expected to yield 2,2-dimethylbutan-1-amine. nih.gov This two-step sequence, hydrolysis followed by reduction, represents a viable, albeit indirect, pathway from this compound to the corresponding amine.

Table 4: Reduction of Amides to Amines

| Starting Amide | Reducing Agent | Product | Reference(s) |

| Amides (general) | Lithium aluminum hydride (LiAlH₄) | Amines | savemyexams.com |

| 2,2-Dimethylbutanamide (expected) | Lithium aluminum hydride (LiAlH₄) | 2,2-Dimethylbutan-1-amine | nih.gov |

This table shows a general and a specific expected reaction for the reduction of amides to amines, which can be seen as the second step in a two-step conversion from an imidamide.

Synthesis and Academic Study of 2,2 Dimethylbutanimidamide Derivatives and Analogues

Substitution at the Amidine Nitrogen Atoms

The nitrogen atoms of the amidine group are nucleophilic and serve as primary sites for functionalization. Reactions at these positions allow for the introduction of a wide array of substituents, thereby modulating the electronic and steric properties of the molecule.

The introduction of alkyl, acyl, and aryl groups onto the amidine nitrogens is fundamental for creating diverse derivatives. These transformations typically proceed via nucleophilic substitution pathways.

N-Alkylation: This is a common method for synthesizing N-substituted amidines. acsgcipr.org The reaction involves treating the amidine with an alkylating agent, such as an alkyl halide or sulfate, often in the presence of a base to deprotonate the amidine nitrogen and enhance its nucleophilicity. google.com For weakly acidic compounds, strong bases may be required. nih.gov The choice of solvent is also critical, with polar aprotic solvents like DMF, NMP, or DMSO often being used, though greener alternatives are increasingly sought. acsgcipr.orggoogle.com The synthesis can be complicated by the potential for multiple alkylations, leading to mixtures of mono- and di-substituted products. In some cases, attempted N-alkylation of related azido-amides can lead to unexpected cyclizations into benzotriazinones and quinazolinones. nih.gov

N-Acylation: Acylation introduces a carbonyl group, forming an N-acylamidine. This is typically achieved by reacting the amidine with an acylating agent like an acid chloride or anhydride (B1165640). Research on the acylcyanation of imines, a variant of the Strecker reaction, provides insight into the formation of N-acetylated α-amino nitrile products, which are precursors to α-amino acids. uni-koeln.de This highlights a pathway where acylation is a key step in building more complex molecular architectures. uni-koeln.de Similarly, methods developed for peptide synthesis, such as the acylation of N-(benzoyloxy)amines with acid chlorides, can be adapted for the N-acylation of amidine derivatives. nih.gov

N-Arylation: The formation of a nitrogen-carbon bond with an aryl group can be accomplished through transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, for instance, has proven to be a general and effective method for coupling aryl halides with N-H containing compounds like indoles. nih.gov This methodology is applicable to amidines, allowing for the synthesis of N-aryl derivatives under relatively mild conditions using a copper(I) catalyst and a suitable ligand, such as a diamine. nih.gov

The table below summarizes common reagents and general conditions for these functionalization reactions.

| Functionalization | Typical Reagents | General Conditions | Reference |

| N-Alkylation | Alkyl halides (R-X), Dialkyl sulfates ((RO)₂SO₂) | Base (e.g., NaH, K₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO) | acsgcipr.org, google.com |

| N-Acylation | Acid chlorides (RCOCl), Acid anhydrides ((RCO)₂O) | Base (e.g., Pyridine, Et₃N), Aprotic solvent (e.g., CH₂Cl₂, THF) | uni-koeln.de, nih.gov |

| N-Arylation | Aryl halides (Ar-X), Arylboronic acids (Ar-B(OH)₂) | Metal catalyst (e.g., CuI, Pd(OAc)₂), Ligand, Base | nih.gov |

Incorporating the amidine functionality into a cyclic or polycyclic system is a powerful strategy for creating rigid scaffolds with defined three-dimensional structures. Such compounds are of interest in medicinal chemistry and materials science.

A novel synthesis of cyclic amidines has been achieved through the reaction of ketimines with acetylcyanide, catalyzed by phenylphosphinic acid. uni-koeln.de This demonstrates a pathway to heterocyclic systems where the amidine is formed as part of the ring-forming process. Another established route involves the use of thioamides as precursors. For example, reacting N-thioacylglycine ethyl esters or thiolactams with hydrazine (B178648) can yield cyclic amidrazones. thieme-connect.de

The synthesis of complex polycyclic systems often involves multi-step sequences. For instance, the synthesis of pyrrolobenzothiadiazepine precursors has been achieved through intramolecular aminohydroxylation of an N-pentenyl sulfonamide. nih.gov While not directly starting from an amidine, this illustrates a strategy for constructing nitrogen-containing polycycles. Similarly, complex imidazopyrrolopyridine structures, which are polycyclic in nature, have been synthesized for use as kinase inhibitors, showcasing advanced methods for creating fused heterocyclic systems. google.com

| Precursor Type | Reagents/Reaction | Resulting Structure | Reference |

| Ketimines | Acetylcyanide, Phenylphosphinic acid | Cyclic amidine | uni-koeln.de |

| Thioamides / Thiolactams | Hydrazine or its derivatives | Cyclic amidrazone | thieme-connect.de |

| N-alkenyl sulfonamides | Intramolecular aminohydroxylation | N-sulfonyl prolinol (pyrrolidine ring) | nih.gov |

Modifications of the Butane (B89635) Backbone

Altering the hydrocarbon framework of 2,2-dimethylbutanimidamide allows for the introduction of new functionalities and stereochemical complexity, leading to a broad range of analogues.